molecular formula C16H13BrFNO3 B2727493 7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396854-37-7

7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2727493
CAS No.: 1396854-37-7
M. Wt: 366.186
InChI Key: ROSZUQIEDKLDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 7th position, a fluoro and methoxy substituted phenyl group at the 4th position, and a dihydrobenzoxazepinone core structure. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the benzoxazepine core: This can be achieved through a cyclization reaction involving an appropriate ortho-substituted phenol and an amine derivative.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Substitution of the phenyl group: The fluoro and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), thiourea, or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution may result in various substituted benzoxazepines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal transduction: The compound may interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-iodo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
  • 7-bromo-4-(3-chloro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Uniqueness

The uniqueness of 7-bromo-4-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine, fluoro, and methoxy groups can influence its pharmacokinetic properties, such as solubility, stability, and bioavailability.

Properties

IUPAC Name

7-bromo-4-(3-fluoro-4-methoxyphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO3/c1-21-15-5-3-12(7-13(15)18)19-8-10-6-11(17)2-4-14(10)22-9-16(19)20/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSZUQIEDKLDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC3=C(C=CC(=C3)Br)OCC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.